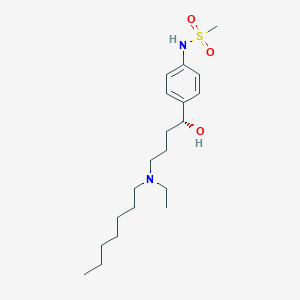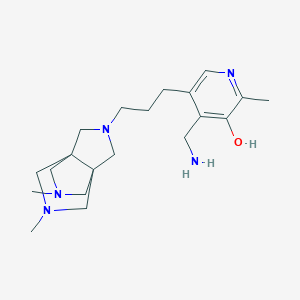
Tri-o-tolylbismuthin
Übersicht
Beschreibung
Tri-o-tolylbismuthine is an organobismuth compound with the molecular formula C21H21Bi. It consists of a bismuth atom bonded to three ortho-tolyl groups. This compound is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Tri-o-tolylbismuthine has found applications in several scientific research areas:
Wirkmechanismus
Target of Action
Tri-o-tolylbismuthine is an organobismuth compound composed of one bismuth atom and three methylphenyl groups It’s known that organobismuth compounds have been widely used as reagents for arylation, cross-coupling, oxidation, and other reactions . They can act as Lewis bases for catalytical reactions, such as carbon-carbon and carbon-heteroatom bond formations .
Mode of Action
A study shows that by doping potassium into this organo-bismuth molecule, all synthesized samples exhibit type-ii superconductivity . This is achieved by transferring an electron from K 4s to the C 2p orbital, which results in both red and blue shifts of the Raman spectra .
Result of Action
The primary result of Tri-o-tolylbismuthine’s action, when doped with potassium, is the exhibition of type-II superconductivity at 3.6 K at ambient pressure . One sample also shows superconductivity at 5.3 K . This indicates that the compound has significant potential in the field of superconductivity.
Action Environment
The action of Tri-o-tolylbismuthine is influenced by environmental factors. For instance, the superconductivity exhibited by the compound when doped with potassium occurs at specific temperatures . .
Biochemische Analyse
Biochemical Properties
It is known that Tri-o-tolylbismuthine is a solid at 20 degrees Celsius and has a melting point between 131.0 to 135.0 degrees Celsius .
Cellular Effects
It has been reported that a potassium-doped Tri-o-tolylbismuthine compound exhibits superconductivity with a critical temperature of 3.6 K .
Molecular Mechanism
It has been reported that a potassium-doped Tri-o-tolylbismuthine compound exhibits superconductivity, suggesting that it may interact with other molecules in a way that facilitates this property .
Temporal Effects in Laboratory Settings
It has been reported that a potassium-doped Tri-o-tolylbismuthine compound exhibits superconductivity, suggesting that it may have long-term effects on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tri-o-tolylbismuthine can be synthesized through the reaction of bismuth trichloride with ortho-tolylmagnesium bromide in an ether solution. The reaction typically proceeds as follows:
BiCl3+3C7H7MgBr→Bi(C7H7)3+3MgBrCl
The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification through recrystallization .
Industrial Production Methods: In an industrial setting, the production of tri-o-tolylbismuthine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Types of Reactions:
Oxidation: Tri-o-tolylbismuthine can undergo oxidation reactions to form bismuth oxides.
Reduction: It can be reduced to lower oxidation states of bismuth.
Substitution: The compound can participate in substitution reactions where the tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed under controlled conditions.
Major Products:
Oxidation: Bismuth oxides and corresponding tolyl derivatives.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Triphenylbismuthine: Similar structure but with phenyl groups instead of tolyl groups.
Tri-p-tolylbismuthine: Similar structure but with para-tolyl groups.
Tris-p-methoxyphenylbismuthine: Contains methoxy-substituted phenyl groups.
**
Eigenschaften
IUPAC Name |
tris(2-methylphenyl)bismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMJCTYUMGECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Bi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450290 | |
| Record name | Tri-o-tolylbismuthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10050-08-5 | |
| Record name | Tri-o-tolylbismuthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)


![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)




![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-](/img/structure/B160277.png)

